PPHP

説明

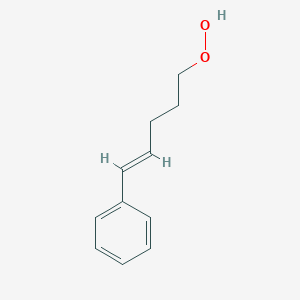

5-Phenyl-4-pentenyl-1-hydroperoxide (PPHP) is an organic compound with the molecular formula C11H14O2. It is a hydroperoxide derivative, characterized by the presence of a hydroperoxide group (-OOH) attached to a pentenyl chain, which is further connected to a phenyl ring. This compound is primarily used as a substrate in biochemical assays to measure peroxidase activity .

準備方法

合成経路と反応条件: PPHP は、5-フェニル-4-ペンテンのヒドロペルオキシ化によって合成できます。この反応は通常、酢酸や硫酸などの触媒の存在下、過酸化水素 (H2O2) をヒドロペルオキシ化剤として使用します。反応は、ヒドロペルオキシド基の選択的生成を確実にするために、制御された温度条件下で行われます。

工業生産方法: 工業環境では、this compound の生産は、ヒドロペルオキシ化反応が行われる反応器に反応物を連続的に流すことから始まります。このプロセスは、製品の高収率と純度を達成するように最適化されています。次に、反応混合物は、蒸留や結晶化などの精製工程にかけられて、純粋な形態の this compound が分離されます。

反応の種類:

酸化: this compound は酸化反応を受ける可能性があり、ヒドロペルオキシド基はアルコールやケトンなどの他の官能基に変換されます。

還元: this compound のヒドロペルオキシド基は、対応するアルコールを形成するために還元できます。

置換: this compound は、ヒドロペルオキシド基が他の官能基に置き換わる置換反応に参加できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。

置換: ハロゲン (例:塩素、臭素) や求核剤 (例:アミン、チオール) などの試薬が使用されます。

生成される主要な生成物:

酸化: フェニルペンテンオンまたはフェニルペンタノールの生成。

還元: フェニルペンタノールの生成。

置換: さまざまな置換基を持つフェニルペンチル誘導体の生成。

科学的研究の応用

Enzyme Catalysis Studies

PPHP derivatives are frequently utilized in enzyme catalysis research. They serve as effective photo-initiators for the release of nucleotides such as ATP and GTP, which are crucial for studying enzyme kinetics. For example:

- ATPase Hydrolysis : Research by Fendler et al. demonstrated that this compound can initiate the hydrolysis of ATP by Na, K-ATPase, allowing for precise measurements of reaction rates .

- GTPase Activation : Du et al. utilized this compound-GTP as a phototrigger for Ras protein–GTPase catalytic hydrolysis, showcasing its effectiveness in rapid nucleotide release .

Signal Transduction Studies

This compound has been instrumental in elucidating signal transduction pathways. Its application in time-resolved absorption spectroscopy and resonance Raman techniques allows researchers to track dynamic changes in enzyme conformations and substrate binding:

- Neural Network Studies : this compound has been employed to understand signal processing in neural networks by enabling spatial resolution tracking of neurotransmitter interactions .

- In Vivo Applications : Studies involving bradykinin and glutamate have demonstrated this compound's role in activating specific receptors within mouse neuroreceptor stimulation experiments, providing insights into auditory system functions .

Gene Expression Regulation

The use of this compound in regulating gene expression has shown promising results, particularly in controlling polynucleotide selectivity:

- PCR Regulation : Photoremovable caged compounds like this compound have been explored for their potential to regulate polymerase chain reactions (PCR) and gene expression with varying degrees of success .

- Controlled Release : The ability of this compound to provide temporal control over functional group exposure is advantageous for systematic investigations into gene regulation mechanisms .

Case Study 1: Enzyme Kinetics

In a study focused on enzyme kinetics, researchers utilized this compound to facilitate the rapid release of ATP during catalytic reactions. This allowed them to measure the initial rates of enzyme activity with high precision, revealing critical insights into the mechanisms underlying enzyme function.

Case Study 2: Neurotransmitter Activation

Another significant application involved using this compound to activate neurotransmitter receptors in live animal models. By employing light to trigger the release of bradykinin, researchers could observe real-time responses within neural circuits, contributing to a better understanding of synaptic transmission dynamics.

Comparative Analysis of PPGs

The following table compares this compound with other commonly used photoremovable protecting groups (PPGs):

| Property | p-Hydroxyphenacyl (this compound) | o-Nitrobenzyl (o-NB) | o-Nitrophenylethyl (o-NPE) |

|---|---|---|---|

| Release Rate | Fast | Moderate | Slow |

| Biological Compatibility | High | Moderate | Low |

| Application Versatility | High | Low | Moderate |

| Photochemical Stability | High | Moderate | High |

作用機序

PPHP は、ペルオキシダーゼ酵素との相互作用を通じて効果を発揮します。this compound のヒドロペルオキシド基は、ペルオキシダーゼ酵素によって還元され、対応するアルコールを生成します。 この還元プロセスには、酵素からヒドロペルオキシド基への電子の移動が含まれ、さまざまな生化学反応にさらに参加できる反応性中間体の生成につながります .

This compound の分子標的は、ペルオキシダーゼ酵素の活性部位であり、ここでヒドロペルオキシド基が還元されます。このプロセスに関与する経路は、細胞のより広範な酸化ストレス応答機構の一部です。

6. 類似の化合物との比較

This compound は、その特定の構造とヒドロペルオキシド基質としての反応性によりユニークです。類似の化合物には、第三ブチルヒドロペルオキシドやクメンヒドロペルオキシドなどの他のヒドロペルオキシドが含まれます。これらの化合物は、ヒドロペルオキシド官能基を共有していますが、アルキルまたはアリール置換基が異なります。

類似の化合物との比較:

第三ブチルヒドロペルオキシド: this compound とは異なり、第三ブチルヒドロペルオキシドは、ヒドロペルオキシドに第三ブチル基が結合しています。これは、有機合成における酸化剤として一般的に使用されます。

クメンヒドロペルオキシド: この化合物には、ヒドロペルオキシドにクメン (イソプロピルベンゼン) 基が結合しています。これは、フェノールとアセトンの製造に使用されます。

This compound の独自性: This compound のフェニルペンテン構造は、生化学アッセイにおける独特の反応性と選択性を提供し、ペルオキシダーゼ酵素や酸化ストレス研究を含む研究用途において貴重なツールとなっています .

類似化合物との比較

tert-Butyl Hydroperoxide: Unlike PPHP, tert-butyl hydroperoxide has a tertiary butyl group attached to the hydroperoxide. It is commonly used as an oxidizing agent in organic synthesis.

Cumene Hydroperoxide: This compound has a cumene (isopropylbenzene) group attached to the hydroperoxide. It is used in the production of phenol and acetone.

Uniqueness of this compound: this compound’s phenyl-pentenyl structure provides distinct reactivity and selectivity in biochemical assays, making it a valuable tool in research applications involving peroxidase enzymes and oxidative stress studies .

生物活性

Pseudopseudohypoparathyroidism (PPHP) is a genetic condition that presents with some features similar to pseudohypoparathyroidism (PHP) but without the associated hormonal deficiencies. This article explores the biological activity of this compound, focusing on its genetic underpinnings, physiological manifestations, and implications for clinical practice.

Overview of this compound

This compound is characterized by a normal response to parathyroid hormone (PTH) despite the presence of Albright's hereditary osteodystrophy (AHO) features. Individuals with this compound exhibit phenotypic traits such as short stature, obesity, round face, and brachydactyly without the hypocalcemia or elevated PTH levels typically seen in PHP patients. The condition is inherited in an autosomal dominant manner and is often linked to mutations affecting the Gs alpha subunit of the stimulatory G protein involved in PTH signaling.

Genetic Basis

The genetic basis of this compound has been extensively studied, particularly regarding mutations in the GNAS gene, which encodes the Gs alpha protein. Research indicates that while individuals with PHP often have inactivating mutations in Gs alpha, those with this compound typically do not exhibit these mutations but may carry other genetic variations that affect the expression or function of this protein.

Table 1: Genetic Mutations Associated with this compound

| Mutation Type | Gene | Impact on Function | Inheritance Pattern |

|---|---|---|---|

| Inactivating | GNAS | Reduced Gs alpha activity | Autosomal dominant |

| Missense | GNAS | Altered protein function | Autosomal dominant |

| None | - | Normal function | - |

Hormonal Response

Studies have demonstrated that individuals with this compound have a normal biological response to PTH despite exhibiting AHO features. For instance, one case study noted that a patient with familial AHO presented with hypocalcemia but had normal PTH levels and responses to PTH administration, suggesting an intact signaling pathway despite phenotypic manifestations . This indicates that while the physical traits associated with AHO are present, the underlying hormonal mechanisms remain functional.

Case Studies Highlighting Biological Activity

- Familial AHO Case Study : A family spanning three generations exhibited typical AHO features but maintained normal Gs alpha activity. This study highlighted that hypocalcemia could occur even in the absence of PHP, emphasizing the need for thorough evaluations in similar cases .

- Transcriptional Profiling Study : Research utilizing transcriptional profiling has shown that structurally related chemicals can elicit similar biological responses across various cell types. Notably, parabens and their analogs demonstrated significant transcriptional similarities, which could be relevant for understanding how similar mechanisms might operate in conditions like this compound .

Implications for Clinical Practice

The understanding of this compound's biological activity has significant implications for diagnosis and treatment. Clinicians must differentiate between PHP and this compound to avoid unnecessary treatments aimed at correcting hormonal deficiencies that do not exist in this compound patients. Genetic counseling may also be beneficial for families affected by this condition to understand inheritance patterns and associated risks.

特性

IUPAC Name |

[(E)-5-hydroperoxypent-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-13-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSMIOKTOYAPHO-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCCOO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCCOO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101044913 | |

| Record name | [(4E)-5-Phenyl-4-penten-1-yl]hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101044913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94242-71-4, 87864-20-8 | |

| Record name | 5-Phenylpent-4-enyl-1-hydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094242714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(4E)-5-Phenyl-4-penten-1-yl]hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101044913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87864-20-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。